2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde
CAS No.: 2228827-14-1
Cat. No.: VC4938046
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228827-14-1 |
|---|---|
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.67 |
| IUPAC Name | 2-chloro-5,7-dimethoxyquinoline-8-carbaldehyde |
| Standard InChI | InChI=1S/C12H10ClNO3/c1-16-9-5-10(17-2)8(6-15)12-7(9)3-4-11(13)14-12/h3-6H,1-2H3 |
| Standard InChI Key | PWCCACDKGHOSJR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C2=C1C=CC(=N2)Cl)C=O)OC |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The quinoline core consists of a bicyclic structure merging a benzene ring with a pyridine moiety. In 2-chloro-5,7-dimethoxyquinoline-8-carbaldehyde:
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Chlorine at position 2 introduces steric hindrance and electron-withdrawing effects, polarizing the aromatic system.
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Methoxy groups at positions 5 and 7 donate electron density via resonance, enhancing solubility in polar solvents .
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Carbaldehyde at position 8 provides a reactive site for nucleophilic additions or condensations, critical for further functionalization .
Table 1: Substituent Effects in Analogous Quinoline Derivatives
Electronic and Spectroscopic Features
The methoxy groups’ electron-donating nature counterbalances the chloro and aldehyde groups’ electron-withdrawing effects, creating a polarized π-system. This polarization is evident in UV-Vis spectra, where bathochromic shifts (λmax ≈ 310–330 nm) indicate extended conjugation . Computational studies of similar compounds suggest a HOMO-LUMO gap of 3.8–4.2 eV, aligning with applications in optoelectronic materials.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are viable for synthesizing 2-chloro-5,7-dimethoxyquinoline-8-carbaldehyde:
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Friedländer Annulation: Condensation of 4-chloro-2,6-dimethoxyaniline with a β-ketoaldehyde under acidic conditions.
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Vilsmeier-Haack Formylation: Direct formylation of 2-chloro-5,7-dimethoxyquinoline using POCl3 and DMF .
Optimized Protocol (Vilsmeier-Haack Approach)
Steps:
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Substrate Preparation: 2-Chloro-5,7-dimethoxyquinoline (1.0 eq) is dissolved in anhydrous DMF (5 vol).
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Reagent Addition: POCl3 (3.0 eq) is added dropwise at 0°C, followed by stirring at 90°C for 16 h.
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Workup: Quenching with ice water precipitates the crude aldehyde, which is purified via silica chromatography (EtOAc/hexane, 1:5) .
Yield: 27–35% (typical for sterically hindered quinolines).
Reactivity and Functionalization
Aldehyde-Directed Reactions
The carbaldehyde group undergoes characteristic transformations:
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Condensation: With hydrazines to form hydrazones (e.g., for Schiff base complexes).
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Nucleophilic Addition: Grignard reagents add to the aldehyde, yielding secondary alcohols.
Table 2: Reaction Outcomes with Analogous Aldehydes
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Schiff base formation | 4-Aminophenol | Imine-linked polymer | Metal-organic frameworks |
| Wittig reaction | Ph3P=CHCO2Et | α,β-Unsaturated ester | Fluorescent probes |
| Reductive amination | Benzylamine/NaBH4 | N-Benzylamino derivative | Antimicrobial agents |
Chlorine Substitution Pathways
The 2-chloro group participates in cross-coupling reactions:
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Suzuki-Miyaura: With arylboronic acids (Pd(PPh3)4, K2CO3) to form biaryl systems.
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Nucleophilic Aromatic Substitution: Displacement by amines (e.g., piperazine) under microwave irradiation.
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